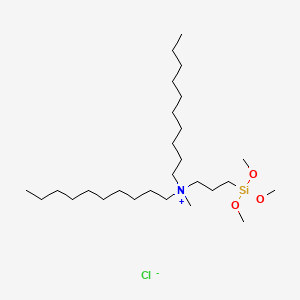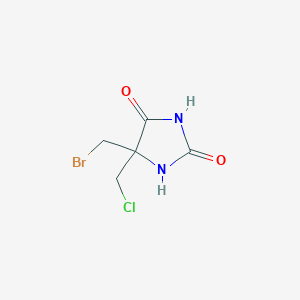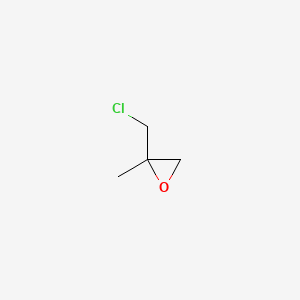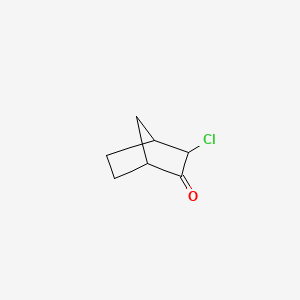
二氯化季铵盐
描述
Disiquonium chloride is an antiseptic . It is also known as decamethylene bis [N, N-dimethylammonium] dichloride.
Synthesis Analysis
The synthesis of disiquonium chloride is typically done through the reaction of Disiquonium chlorideediamine with dimethylamine and methyl chloride. It is then purified through recrystallization.Molecular Structure Analysis
The molecular formula of Disiquonium chloride is C27H60ClNO3Si . The exact mass is 509.40 . For a detailed molecular structure analysis, techniques like 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used .Chemical Reactions Analysis
The chemical reactions involving Disiquonium chloride can be analyzed using quantitative chemical analysis methods . These methods involve the determination of the chemical properties of an unknown substance by systematically reacting the unknown with a number of different reagents .Physical And Chemical Properties Analysis
Disiquonium chloride has a density of 0.86 g/cm3 . Its molecular weight is 510.309 . The flash point is 15ºC . For a detailed analysis of its physical and chemical properties, techniques like spectroscopy can be used .科学研究应用
1. 心律失常中的电生理学研究
二氯化季铵盐已被引用在研究心脏电生理学方面的研究中,特别是与心室性心律失常有关。例如,研究与二氯化季铵盐作用类似的氯化铯的研究,有助于理解与延长复极化有关的心室性心律失常的机制。在 Brachmann 等人的研究中。(1983 年),氯化铯被用来探索狗的心室异位形成和多形性心室性心动过速的发生,从而深入了解心脏性心律失常,这可能与二氯化季铵盐的作用也相关 (Brachmann 等人,1983 年)。
2. 抗癌特性
另一个重要的研究领域是与二氯化季铵盐相关的化合物的潜在抗癌特性。具有相似氯化物碱基的苯扎氯铵已被确定为一种新型的癌症特异性化合物。Yip 等人进行的一项研究。(2006 年)使用基于细胞的筛选发现,苯扎氯铵显示出广泛的抗肿瘤活性,表明在癌症治疗中具有潜在的治疗应用 (Yip 等人,2006 年)。
3. 毒理学研究
已研究相关氯化物化合物的毒理学方面,以了解它们对人类健康的影响。例如,对氯化铯的研究揭示了治疗和毒性作用,如在评估其在前列腺癌治疗中的应用和潜在心脏并发症的研究中所见 (Low 等人,2007 年)。这些发现对于评估二氯化季铵盐等相关化合物的安全性至关重要。
4. 神经毒性和神经保护作用
还探索了氯化物化合物对神经系统的影响。例如,在猪模型中对氯胺酮及其赋形剂苯扎氯铵的研究提供了对它们潜在的神经毒性和神经保护作用的见解,这可以推论到二氯化季铵盐对神经组织的影响 (Errando 等人,1999 年)。
5. 抗菌特性
对类似氯化物化合物抗菌特性的研究可以深入了解二氯化季铵盐的潜在应用。例如,关于苯扎氯铵及其对细菌有效性的研究提供了二氯化季铵盐作为抗菌剂的可能用途的观点 (Kawamura-Sato 等人,2010 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
didecyl-methyl-(3-trimethoxysilylpropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H60NO3Si.ClH/c1-7-9-11-13-15-17-19-21-24-28(3,25-22-20-18-16-14-12-10-8-2)26-23-27-32(29-4,30-5)31-6;/h7-27H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPYABZPAWSUMG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCC[Si](OC)(OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H60ClNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035589 | |
| Record name | Didecylmethyl(3-(trimethoxysilyl)propyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disiquonium chloride | |
CAS RN |
68959-20-6 | |
| Record name | N,N-Didecyl-N-methyl-N-(3-trimethoxysilylpropyl)ammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68959-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiquonium chloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068959206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanaminium, N-decyl-N-methyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didecylmethyl(3-(trimethoxysilyl)propyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecylmethyl[3-(trimethoxysilyl)propyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISIQUONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4NNS4CW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B1581092.png)







![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)




